molecular formula C11H15I B1295497 4-Iodopentylbenzene CAS No. 85017-60-3

4-Iodopentylbenzene

Cat. No. B1295497
CAS RN: 85017-60-3
M. Wt: 274.14 g/mol
InChI Key: MTRMOYSZRPLAOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of iodobenzene derivatives typically involves the introduction of an iodine atom into the benzene ring. For example, the synthesis of sterically hindered phosphine derivatives of iodobenzene is described, where aromatic nucleophilic substitution is used to introduce phosphine groups into a fluorinated benzene ring . Similarly, the synthesis of 4-iodo-N-phenylaniline from iodobenzene is achieved through an iodine(III)-mediated reaction, which proceeds under mild conditions and can be scaled up . These methods suggest that the synthesis of 4-iodopentylbenzene could potentially be achieved through similar strategies, such as halogenation of pentylbenzene or a related precursor.

Molecular Structure Analysis

The molecular structure of iodobenzene derivatives is characterized by the presence of an iodine atom attached to the benzene ring. X-ray crystallography studies have been used to investigate the structures of various iodobenzene derivatives, revealing interesting features such as large bond angles around substituted atoms and distortions due to steric pressures . For 4-iodopentylbenzene, one would expect the iodine atom to influence the overall molecular geometry and possibly introduce non-planarity depending on the substitution pattern on the benzene ring.

Chemical Reactions Analysis

Iodobenzene derivatives participate in a variety of chemical reactions. For instance, iodobenzene is used as a catalyst in intramolecular oxidative cyclization reactions , and in the functionalization of olefins via C-C and C-O bond formation . The iodine atom in these compounds often acts as a reactive site for further functionalization, such as amination , and can be involved in the formation of hypervalent iodine species . These reactions highlight the versatility of iodobenzene derivatives in organic synthesis, which would likely extend to 4-iodopentylbenzene as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of iodobenzene derivatives are influenced by the presence of the iodine atom and the substituents attached to the benzene ring. For example, the redox properties of phosphine derivatives of iodobenzene have been studied, showing that the phosphorus atoms can be oxidized and methylated . The solubility, melting point, and other physical properties can vary significantly depending on the nature of the substituents and the degree of steric hindrance . The iodine atom also affects the reactivity of these compounds, as seen in the oxidative iodination of aromatic substrates using iodine-based oxidants .

Scientific Research Applications

Results or Outcomes One probe showed selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This suggests that 4-Iodopentylbenzene-based probes could potentially be used for the early detection of Parkinson’s disease.

Unfortunately, the source did not provide any quantitative data or statistical analyses related to this application .

For instance, the iodine atom in 4-Iodopentylbenzene can act as a good leaving group, making it useful in nucleophilic substitution reactions. Additionally, the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule .

For instance, the iodine atom in 4-Iodopentylbenzene can act as a good leaving group, making it useful in nucleophilic substitution reactions. Additionally, the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule .

Safety And Hazards

The safety data sheet for 4-Iodopentylbenzene indicates that it may cause skin and eye irritation . It’s always important to handle chemical substances with appropriate safety measures.

properties

IUPAC Name

1-iodo-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRMOYSZRPLAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234077
Record name 4-Iodopentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodopentylbenzene

CAS RN

85017-60-3
Record name 1-Iodo-4-pentylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85017-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopentylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085017603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodopentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-iodo-4-pentyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Melamed, C Nuckols, MA Fox - Tetrahedron Letters, 1994 - Elsevier
A pyrrolic analog (4-pyrrole-4′-pentylbiphenyl) of the liquid crystal 4-pentyl-4′-cyanobiphenyl (K-15) exists as a liquid crystal between 200C and 213C. Attempts to electropolymerize …
Number of citations: 20 www.sciencedirect.com
KJ Emery - 2017 - stax.strath.ac.uk
… The method Tanimoro et al. reported was applicable to a gram scale coupling of 4iodopentylbenzene and benzene to yield 1-pentyl-4-phenylbenzene (76%), a building block in …
Number of citations: 0 stax.strath.ac.uk
P Kaszynski, J Huang, GS Jenkins… - … Crystals and Liquid …, 1995 - Taylor & Francis
… the tosylate in 26% unoptimized overall yield based on 4-iodopentylbenzene (10). Two … 4-Iodopentylbenzene (10). Obtained in 78% yield from 4-pentylaniline in a standard way: bp 76-…
Number of citations: 62 www.tandfonline.com
K Tanimoro, M Ueno, K Takeda… - The Journal of …, 2012 - ACS Publications
Several amino acids were tested to catalyze the transition-metal-free direct C–H arylation of unactivated benzene derivatives. Among them, proline was found to be an excellent catalyst …
Number of citations: 118 pubs.acs.org

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